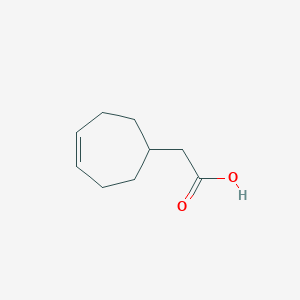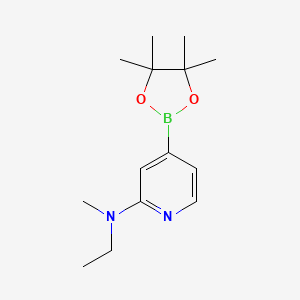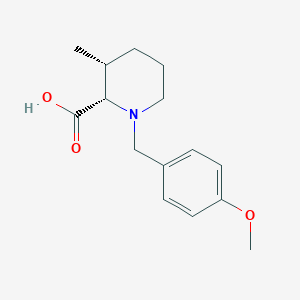![molecular formula C16H20N2O2S B2694202 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea CAS No. 2097891-99-9](/img/structure/B2694202.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound (a compound containing atoms of at least two different elements as members of its rings) with a five-membered ring containing sulfur and a six-membered ring containing a carbonyl group . The molecule also contains a cyclopentylurea moiety and a hydroxyethyl group attached to the benzo[b]thiophene ring .
Scientific Research Applications
Serotonin Receptor Modulation
- Significance : Understanding the binding interactions of 7e with 5-HT1A receptors can inform drug development for mood disorders .
Antibacterial and Antifungal Properties
- Findings : Compound 7e may exhibit antibacterial and antifungal activity, although specific MIC values were not provided .
Organic Electronics: Low Band Gap Polymer
- Application : PTBTBDT can be used in organic electronics, such as organic photovoltaics or field-effect transistors .
Thiophene Derivatives as Antimicrobial Agents
- Compound 12 : Among synthesized derivatives, compound 12 (related to benzo[b]thiophene) showed significant inhibitory effects against various bacteria, including B. subtilis, E. coli, P. vulgaris, and S. aureus .
Synthetic Strategies for Thiophene Derivatives
- Thienannulation : Researchers have explored the synthesis of tricyclic naphtho[2,1-b]thiophene-4,5-diones through thienannulation reactions .
Computational Docking Studies
- Insights : Docking studies shed light on the relevant electrostatic interactions between compound 7e and its target receptor (5-HT1A). These insights aid in understanding binding affinity .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety and hazard data for this compound is not available, similar compounds have been associated with various hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-14(9-17-16(20)18-11-5-1-2-6-11)13-10-21-15-8-4-3-7-12(13)15/h3-4,7-8,10-11,14,19H,1-2,5-6,9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPXAHNICVJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2694128.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2694130.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2694132.png)




![1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2694137.png)

![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2694139.png)
